E-Isomer vs. Z-Isomer: Stereochemical Identity and CAS Registry Segregation
The target compound (CAS 1190440-67-5) is explicitly the (3E)-isomer, whereas the commonly listed alternative (CAS 66521-58-2) is the (Z)-isomer . These are registered as separate chemical substances with distinct CAS numbers, reflecting the configurational stability of the exocyclic enaminone double bond. The (E)-configuration places the dimethylamino group and the carbonyl oxygen on opposite sides of the double bond, which affects the directionality of nucleophilic attack in subsequent cyclization reactions [1].
| Evidence Dimension | Stereochemical configuration at exocyclic double bond |
|---|---|
| Target Compound Data | (3E)-configuration; CAS 1190440-67-5 |
| Comparator Or Baseline | (Z)-configuration; CAS 66521-58-2 |
| Quantified Difference | Discrete stereoisomers with independent CAS registration; E-isomer IUPAC: (3E)-3-[(dimethylamino)methylidene]-1-methylpiperidin-4-one |
| Conditions | Configurational assignment based on NMR spectroscopy and IUPAC nomenclature conventions |
Why This Matters
Procuring the wrong isomer results in a chemically distinct starting material that can alter reaction stereochemical outcomes and yields in downstream heterocycle synthesis.
- [1] Jaster, J.; Dressler, E.; Geitner, R.; Groß, G. A. Molbank 2023, 2023(2), M1654 (OUCI reference linking). https://ouci.dntb.gov.ua/ (accessed 2026). View Source
